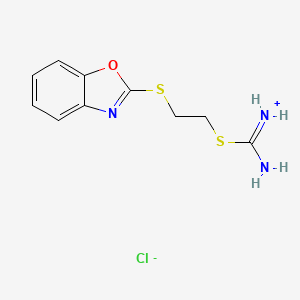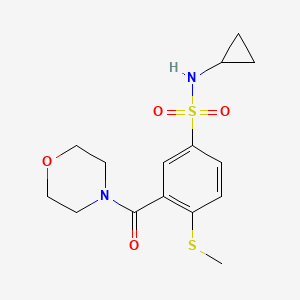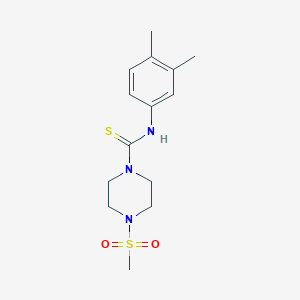![molecular formula C20H19BrN6O B4598318 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4598318.png)
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C20H19BrN6O and its molecular weight is 439.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.08037 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A related compound, synthesized from the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines, demonstrated potent cytotoxic effects against various cancer cell lines, highlighting the potential application of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide derivatives in cancer research and treatment. Such derivatives were found to have IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds proving to be curative in mice models of subcutaneous colon 38 tumors at a single dose of 3.9 mg/kg (Deady et al., 2003).
Electrochemical, Photocatalytic, and Magnetic Properties
The introduction of a quinoline–imidazole–monoamide ligand, similar in structure to this compound, into reaction systems yielded octamolybdate complexes with notable electrocatalytic, photocatalytic, and magnetic properties. These complexes demonstrated enhanced electrocatalytic activities for the reduction of inorganic bromate, nitrite, and hydrogen peroxide, as well as the oxidation of ascorbic acid. Furthermore, they exhibited superior photocatalytic degradation abilities for organic dyes, alongside displaying weak antiferromagnetic behavior (Li et al., 2020).
Antimicrobial and Antifungal Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to this compound, revealed potential as antimicrobial and antifungal agents. These compounds underwent extensive antibacterial and antifungal activity screening, showcasing their effectiveness against various strains of bacteria and fungi (Holla et al., 2006).
Corrosion Inhibition
Carboxamide derivatives, including structures similar to the compound , have been studied for their inhibitory performance in protecting mild steel in hydrochloric acid solutions. These studies underscore the potential application of such compounds in the field of corrosion science, where they act via adsorption at the metal/solution interface, following the Langmuir adsorption isotherm, to prevent corrosion efficiently (Erami et al., 2019).
Propriétés
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN6O/c1-2-26-12-14(10-23-26)19-9-17(16-5-3-4-6-18(16)25-19)20(28)22-7-8-27-13-15(21)11-24-27/h3-6,9-13H,2,7-8H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFIDPBXHMFRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4598238.png)

![methyl 4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4598249.png)
![ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B4598257.png)
![1-(4-bromophenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4598260.png)
![2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4598265.png)

![ethyl 2-{[(4-bromophenoxy)acetyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4598290.png)

![3-ethyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4598301.png)

![methyl 4-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4598309.png)

![methyl 4-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4598325.png)
